molecular formula C12H14Cl2N2O B14907556 (3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone

(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone

Cat. No.: B14907556
M. Wt: 273.15 g/mol
InChI Key: YOCMRVKURXUGFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Custom synthesis services are often employed to produce this compound on a large scale, ensuring that the reaction conditions are optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone is unique due to its specific substitution pattern and the presence of both an aminopiperidine and a dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2,3-dichlorophenyl)methanone

InChI

InChI=1S/C12H14Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2

InChI Key

YOCMRVKURXUGFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N

Origin of Product

United States

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